3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone
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Overview
Description
3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones It features a naphthyl group attached to a propanone backbone, with a fluoro-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 3-fluoro-4-methylaniline, is prepared through the nitration of 4-methylaniline followed by reduction and subsequent fluorination.
Coupling with Naphthyl Group: The aniline derivative is then coupled with 2-naphthyl ketone through a Friedel-Crafts acylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.
Final Assembly: The resulting intermediate is subjected to further reactions to introduce the propanone moiety, typically through a Grignard reaction followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted aniline moiety can enhance binding affinity and specificity, while the naphthyl group contributes to the compound’s overall stability and electronic properties. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone
- 3-(3-Bromo-4-methylanilino)-1-(2-naphthyl)-1-propanone
- 3-(3-Methyl-4-methylanilino)-1-(2-naphthyl)-1-propanone
Uniqueness
3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s metabolic stability and binding interactions, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-(3-fluoro-4-methylanilino)-1-naphthalen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO/c1-14-6-9-18(13-19(14)21)22-11-10-20(23)17-8-7-15-4-2-3-5-16(15)12-17/h2-9,12-13,22H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQULCTSOWNGDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-52-9 |
Source
|
Record name | 882748-52-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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